molecular formula C19H23NO2 B308857 N-cyclohexyl-2-ethoxy-1-naphthamide

N-cyclohexyl-2-ethoxy-1-naphthamide

Cat. No.: B308857
M. Wt: 297.4 g/mol
InChI Key: WQPLWORMNGQANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-ethoxy-1-naphthamide is a chemical compound of interest in pharmacological research, particularly in the study of sigma (σ) receptors. While specific binding data for this exact compound requires further investigation, its structural core is closely related to a class of high-affinity sigma receptor ligands based on a naphthalenecarboxamide scaffold . Sigma receptors, especially the σ2 subtype, are significant research targets due to their overexpression in a wide variety of cancer cells . Activation of σ2 receptors can trigger apoptotic pathways in tumor cells, making ligands for these receptors promising tools for investigating new oncological treatments and diagnostic agents . The ethoxy-naphthamide structure serves as a key pharmacophore, and the cyclohexyl moiety is a common feature in potent sigma receptor ligands, suggesting potential utility in binding affinity and selectivity studies . Researchers can utilize this compound to explore its mechanism of action, which may involve interaction with intracellular targets in organelles such as the endoplasmic reticulum . This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-cyclohexyl-2-ethoxynaphthalene-1-carboxamide

InChI

InChI=1S/C19H23NO2/c1-2-22-17-13-12-14-8-6-7-11-16(14)18(17)19(21)20-15-9-4-3-5-10-15/h6-8,11-13,15H,2-5,9-10H2,1H3,(H,20,21)

InChI Key

WQPLWORMNGQANS-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCCC3

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The most relevant structural analog identified is N-(2-hydroxyphenyl)-1-naphthamide (CAS: 110809-23-9), which shares the naphthamide core but differs in substituents . Key comparisons are summarized below:

Table 1: Comparative Analysis of Naphthamide Derivatives
Property N-cyclohexyl-2-ethoxy-1-naphthamide N-(2-hydroxyphenyl)-1-naphthamide
CAS Number Not available 110809-23-9
Molecular Formula C₁₉H₂₃NO₂ C₁₇H₁₃NO₂
Molecular Weight 297.39 g/mol 263.29 g/mol
Key Substituents Cyclohexyl, 2-ethoxy 2-hydroxyphenyl
Predicted Solubility Low (lipophilic) Moderate (polar)
Estimated LogP ~4.5 ~3.0
Key Findings:

Lipophilicity vs.

Steric and Electronic Effects :

  • The cyclohexyl group introduces steric hindrance, which may reduce binding efficiency to flat molecular targets compared to the planar hydroxyphenyl group.
  • The ethoxy group’s electron-donating nature could alter electronic properties of the naphthalene ring, affecting reactivity in synthesis or interactions with biological systems.

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